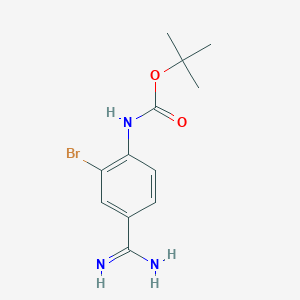

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene

Description

Properties

IUPAC Name |

tert-butyl N-(2-bromo-4-carbamimidoylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H3,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEHCHATPUXQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-21-3 | |

| Record name | Carbamic acid, [4-(aminoiminomethyl)-2-bromophenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene can be synthesized through a multi-step process involving the following key steps:

Nitration of Benzene: The starting material, benzene, undergoes nitration to introduce a nitro group at the desired position.

Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Boc Protection: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) to form the Boc-amino derivative.

Bromination: The Boc-amino derivative is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

Carbamimidoylation: Finally, the brominated compound undergoes carbamimidoylation by reacting with a suitable carbamimidoylating agent to introduce the carbamimidoyl group.

Industrial Production Methods

Industrial production of 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbamimidoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride).

Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation Reactions: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

Substitution Reactions: Substituted derivatives with nucleophiles replacing the bromine atom.

Reduction Reactions: Amino derivatives with the carbamimidoyl group reduced to an amine.

Oxidation Reactions: Nitro derivatives with the amino group oxidized to a nitro group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₆BrN₃O₂

- Molecular Weight : 314.18 g/mol

- CAS Number : 885270-21-3

The compound features a bromo substituent, a carbamimidoyl group, and a Boc (tert-butyloxycarbonyl) protecting group on the amino moiety, which contributes to its reactivity and versatility in synthetic applications.

Medicinal Chemistry

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity against specific targets.

- Anticancer Agents : Research indicates that derivatives of this compound have been explored for their potential as selective inhibitors of cancer-related enzymes. For instance, amidine-based compounds have shown promise in inhibiting sphingosine kinase, which is implicated in cancer progression .

Agricultural Science

The compound is being investigated for its pesticidal properties. It has been noted for its efficacy against invertebrate pests, including insects and nematodes, which are major threats to crops.

- Pesticidal Activity : Compounds similar to 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene have been documented to exhibit significant activity against agricultural pests. The development of such compounds is crucial due to the increasing resistance observed in pest populations .

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions and mechanisms of action.

- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it a valuable tool for understanding enzyme kinetics and inhibition mechanisms. For example, it has been used to explore the inhibition of endoplasmic reticulum aminopeptidases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of derivatives synthesized from 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene. The results indicated that certain modifications enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Derivative A | 5.0 | 10 |

| Derivative B | 15.0 | 5 |

This data suggests that targeted modifications can yield compounds with promising therapeutic indices.

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing derivatives of 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene were tested against common crop pests. The results demonstrated significant reductions in pest populations compared to untreated controls.

| Treatment | Pest Reduction (%) |

|---|---|

| Control | 0 |

| Compound X | 80 |

| Compound Y | 65 |

These findings indicate the potential for developing effective pest control agents based on this compound.

Mechanism of Action

The mechanism of action of 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with biological targets. The bromine atom and carbamimidoyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Structural Analogues

The following compounds share structural similarities with the target molecule but differ in substituents, reactivity, and applications:

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)

- Molecular Formula : C₆H₆BrN₂

- Substituents : Bromine (2-position), two unprotected amine groups (1- and 4-positions).

- Key Differences :

- Applications : Used in dye synthesis and as a precursor for metal-organic frameworks (MOFs) .

1-Benzyloxy-2-bromo-4-t-butylbenzene

- Molecular Formula : C₁₇H₁₉BrO

- Substituents : Benzyloxy (1-position), bromine (2-position), tert-butyl (4-position).

- Key Differences :

- Applications : Intermediate in polymer chemistry and material science .

4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide

- Molecular Formula : C₁₆H₁₆N₄O

- Substituents : Carbamimidoyl groups, ethenyl bridge, hydroxy group.

- Key Differences: Ethenyl bridge introduces rigidity and conjugation, altering electronic properties. Lacks halogen substituents, limiting cross-coupling utility .

- Applications : Investigated for antimicrobial activity due to guanidine-like motifs .

Comparative Data Table

Biological Activity

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromo group, an amidine functional group, and a Boc (tert-butoxycarbonyl) protecting group, which collectively contribute to its reactivity and biological profile. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene can be represented as follows:

This structure indicates the presence of two nitrogen atoms in the amidine group, which is known for its biological activity, particularly in enzyme inhibition and receptor modulation.

1-Boc-amino-2-bromo-4-carbamimidoyl-benzene exhibits various mechanisms of action depending on the biological target. Notably, amidine derivatives are known to interact with several enzymes and receptors:

- Enzyme Inhibition : The amidine group can act as a mimic of the transition state in enzymatic reactions, thereby inhibiting enzyme activity. For instance, amidine-based compounds have shown efficacy against sphingosine kinases, which are involved in lipid signaling pathways .

- Receptor Modulation : The compound may also influence G-protein-coupled receptors (GPCRs), affecting downstream signaling pathways that regulate cellular responses.

Biological Activity

Research has demonstrated that 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene possesses significant biological activities:

Anticancer Activity

In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, amidine derivatives have been validated in human leukemia U937 cells, where they significantly reduced endogenous sphingosine-1-phosphate levels at nanomolar concentrations . This suggests potential applications in cancer therapy.

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties. Studies on related compounds indicate that amidine derivatives can exhibit activity against bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways .

Case Studies

A notable case study involved the synthesis and evaluation of various amidine derivatives for their biological activity. In one study, derivatives were tested for their ability to inhibit specific lipid kinases without affecting other kinases like protein kinase C (PKC) . The results indicated a selective inhibition profile that could be exploited for therapeutic purposes.

Table 1: Biological Activity of Amidine Derivatives

| Compound Name | Target Enzyme/Pathway | IC50 (µM) | Biological Effect |

|---|---|---|---|

| 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene | Sphingosine Kinase 1 | <0.1 | Reduced S1P levels |

| VPC94075 | Sphingosine Kinase 1 | 0.05 | Selective inhibition |

| Compound X | Bacterial Cell Wall Synthesis | 5 | Antimicrobial activity |

Pharmacokinetics and Toxicology

Pharmacokinetic studies on similar compounds suggest that the presence of the Boc group enhances solubility and stability in biological systems. However, detailed studies on the pharmacokinetics of 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene are necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

Toxicological assessments indicate that while many amidine derivatives exhibit low toxicity at therapeutic doses, further studies are required to ascertain the safety profile of this compound specifically.

Q & A

Q. What are the common synthetic routes for 1-Boc-amino-2-bromo-4-carbamimidoyl-benzene, and what critical parameters influence yield and purity?

- Methodological Answer : A typical synthesis involves:

Bromination : Introduce bromine at the ortho position of a nitrobenzene derivative via electrophilic substitution.

Reduction : Reduce the nitro group to an amine (e.g., using H₂/Pd-C or SnCl₂/HCl) to yield 2-bromo-1,4-diaminobenzene .

Boc Protection : Protect the amino group at position 1 using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DMF) .

Carbamimidoyl Introduction : React the free amine at position 4 with cyanamide or a guanidinylation reagent (e.g., 1H-pyrazole-1-carboxamidine) under basic conditions .

Critical Parameters :

- Temperature control during Boc protection (0–25°C) to avoid premature deprotection.

- Solvent choice (e.g., DMF enhances solubility but may require rigorous drying).

- Stoichiometric excess of guanidinylation reagents (1.5–2 eq) to ensure complete conversion .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect peaks for Boc protons (δ 1.2–1.4 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, split due to bromine’s deshielding effect) .

- ¹³C NMR : Carbamimidoyl carbon appears at δ 158–162 ppm; Boc carbonyl at δ 155–160 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern (distinct for bromine: 1:1 ratio for M and M+2) .

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% target peak area) .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for weighing and reactions .

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis and bromine degradation .

- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts (e.g., TFA from HPLC) before disposal .

Advanced Research Questions

Q. How can regioselective functionalization of the carbamimidoyl group be achieved without compromising the Boc-protected amine?

- Methodological Answer :

- Protection Strategy : Use acid-labile Boc for the amine and base-stable groups (e.g., Fmoc) for the carbamimidoyl. Deprotect Fmoc with piperidine/DMF (20% v/v) while retaining Boc .

- Selective Coupling : Employ Mitsunobu conditions (DIAD, PPh₃) to alkylate the carbamimidoyl nitrogen without affecting the Boc group .

- Monitoring : Track reaction progress via LC-MS to detect side products (e.g., Boc cleavage under basic conditions) .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Leaving Group Potential : Bromine at position 2 facilitates Pd-catalyzed coupling (e.g., Suzuki with arylboronic acids). Use Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80–100°C .

- Steric Effects : Ortho bromine may hinder coupling efficiency; optimize with bulky ligands (e.g., XPhos) to accelerate oxidative addition .

- Competing Reactivity : Carbamimidoyl groups can coordinate Pd; pre-complexation with EDTA or excess ligand mitigates catalyst poisoning .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

- Methodological Answer :

- pH Stability :

- Acidic (pH < 3) : Rapid Boc deprotection (t₁/₂ < 1 hr at pH 2).

- Neutral/Basic (pH 7–12) : Stable for >48 hrs (carbamimidoyl hydrolyzes slowly above pH 10) .

- Thermal Stability :

- Solid State : Degrades >120°C (TGA/DSC data shows mass loss from Boc cleavage).

- Solution (DMSO) : Stable for 1 week at 25°C; avoid prolonged light exposure (bromine photodecomposition) .

Q. How can conflicting literature data on synthetic yields be resolved?

- Methodological Answer :

- Case Study : If Paper A reports 85% yield using Boc₂O/THF and Paper B reports 60% in DMF:

- Solvent Basicity : DMF may catalyze premature Boc cleavage via trace amines.

- Moisture Control : THF requires anhydrous conditions (activated molecular sieves improve yield) .

- Reproducibility : Replicate reactions with strict exclusion of moisture and air (Schlenk line) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.